Bienvenue dans la boutique en ligne BenchChem!

1-(2,3-Dihydrobenzofuran-5-yl)cyclopropanecarboxylic acid

Lipophilicity Drug-likeness Physicochemical property

1-(2,3-Dihydrobenzofuran-5-yl)cyclopropanecarboxylic acid (CAS 936727-45-6) is a heterocyclic carboxylic acid building block with the molecular formula C12H12O3 and molecular weight 204.22 g/mol. It features a 2,3-dihydrobenzofuran core linked via its 5-position to a cyclopropane ring bearing a geminal carboxylic acid group.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 936727-45-6
Cat. No. B3308071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydrobenzofuran-5-yl)cyclopropanecarboxylic acid
CAS936727-45-6
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)C3(CC3)C(=O)O
InChIInChI=1S/C12H12O3/c13-11(14)12(4-5-12)9-1-2-10-8(7-9)3-6-15-10/h1-2,7H,3-6H2,(H,13,14)
InChIKeyUNYWNRTZUCJKPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydrobenzofuran-5-yl)cyclopropanecarboxylic acid (CAS 936727-45-6): Chemical Class, Physicochemical Profile, and Research Provenance for Procurement Evaluation


1-(2,3-Dihydrobenzofuran-5-yl)cyclopropanecarboxylic acid (CAS 936727-45-6) is a heterocyclic carboxylic acid building block with the molecular formula C12H12O3 and molecular weight 204.22 g/mol . It features a 2,3-dihydrobenzofuran core linked via its 5-position to a cyclopropane ring bearing a geminal carboxylic acid group. The compound exhibits a calculated LogP of 1.74 and topological polar surface area (PSA) of 46.53 Ų . It is cataloged under PubChem ID 51358455 and MDL number MFCD18374938 . Its synthesis has been described in the patent literature: WO2008/141119 A2 (Vertex Pharmaceuticals) references this compound at page/column 71–72 as a synthetic intermediate within a series of cyclopropane-containing pharmaceutical agents [1]. The compound is commercially available at typical research purities of 95–98% .

Why In-Class Analogs of 1-(2,3-Dihydrobenzofuran-5-yl)cyclopropanecarboxylic Acid Cannot Be Interchanged Without Experimental Validation


Compounds within the dihydrobenzofuran-cyclopropane-carboxylic acid family share a common scaffold but diverge in critical molecular properties that directly affect downstream synthesis, biological activity, and physicochemical behavior. The aromatic benzofuran analog (CAS 936727-44-5) differs by ~0.8 log units in lipophilicity and lacks the saturated ethylene bridge, altering both electronic distribution and metabolic susceptibility . The positional isomer (CAS 1157138-93-6), which attaches the carboxylic acid at the cyclopropane C-2 rather than C-1 position, presents a distinct spatial orientation of the carboxylate pharmacophore, resulting in different hydrogen-bonding geometry and steric profile. In the context of the CaSR antagonist medicinal chemistry program reported by Liang et al. (2016), subtle modifications to the dihydrobenzofuran-cyclopropane-carboxylic acid core produced IC50 variations spanning orders of magnitude (e.g., compound 12f IC50 = 27.6 nM), demonstrating that in-class substitution without experimental verification carries substantial risk of potency loss [1].

Quantitative Differentiation Evidence for 1-(2,3-Dihydrobenzofuran-5-yl)cyclopropanecarboxylic acid (936727-45-6) Relative to Closest Analogs


Lipophilicity Reduction of ~0.8 LogP Units Versus the Aromatic Benzofuran Analog Confers Favorable Drug-Like Property Profile

The target compound exhibits a calculated LogP of 1.74, which is 0.81 log units lower than the aromatic benzofuran-5-yl analog (CAS 936727-44-5, LogP 2.55). This represents an approximately 6.5-fold reduction in octanol-water partition coefficient. In drug discovery, each log unit reduction in lipophilicity is associated with improved aqueous solubility, reduced off-target promiscuity, and lower metabolic clearance risk. The saturated 2,3-dihydrobenzofuran ring contributes to this reduction by eliminating the extended conjugation present in the fully aromatic benzofuran system .

Lipophilicity Drug-likeness Physicochemical property LogP

Positional Isomerism: Cyclopropane-1-carboxylic Acid Attachment Enables Geminal Substitution Geometry Distinct from the C-2 Carboxylic Acid Isomer

The target compound bears the carboxylic acid group at the C-1 position of the cyclopropane ring—the same carbon that connects to the dihydrobenzofuran-5-yl moiety (geminal arrangement). In contrast, the positional isomer 2-(2,3-dihydrobenzofuran-5-yl)cyclopropane-1-carboxylic acid (CAS 1157138-93-6) attaches the dihydrobenzofuran at cyclopropane C-1 and the carboxylic acid at C-2, creating a vicinal relationship. This regiochemical difference produces a ~0.07 LogP unit shift (target LogP 1.74 vs isomer LogP 1.81 ) and fundamentally alters the spatial vector of the carboxylate relative to the dihydrobenzofuran plane. The geminal arrangement in the target compound restricts conformational freedom more severely than the vicinal isomer, which may translate to differential binding entropy in target engagement .

Positional isomer geminal substitution cyclopropane regiochemistry

Scaffold Validation: Dihydrobenzofuran-Cyclopropane-Carboxylic Acid Core Delivers Nanomolar CaSR Antagonist Potency in Published Lead Optimization

The dihydrobenzofuran cyclopropane carboxylic acid scaffold—of which the target compound is the core building block—was validated in a 2016 Merck Research Laboratories study as the basis for potent, orally active calcium-sensing receptor (CaSR) antagonists. The optimized lead compound 12f demonstrated IC50 = 27.6 nM against CaSR and stimulated pulsatile parathyroid hormone (PTH) release in vivo in rats [1]. This scaffold-level validation distinguishes the dihydrobenzofuran-cyclopropane-carboxylic acid series (including the target compound as a key intermediate) from other benzofuran-carboxylic acid building blocks that lack comparable published target engagement data in the CaSR antagonist space. The saturated dihydrobenzofuran ring was specifically highlighted as a key structural feature contributing to potency, oral activity, and pharmacokinetic profile within this series [1].

CaSR antagonist osteoporosis parathyroid hormone PTH release

Predicted pKa of 4.37 Enables Distinct Ionization State at Physiological pH Compared to Analogs with Different Substitution Patterns

The predicted acid dissociation constant (pKa) for the target compound is 4.37 ± 0.20, calculated using ACD/Labs methodology . At physiological pH 7.4, this pKa indicates the compound is >99.9% ionized (carboxylate anion form), which governs aqueous solubility, membrane permeability, and protein binding. The predicted boiling point of 368.4 ± 31.0 °C and density of 1.377 g/cm³ provide additional handling-relevant characterization . While direct comparative pKa data for the closest analogs are not available from the same predictive methodology in accessible databases, the target compound's pKa falls within a range typical for cyclopropane-carboxylic acids, and the geminal attachment geometry may influence the microenvironment of the carboxylate and thus its acid strength relative to vicinal or 4-position isomers.

pKa prediction ionization solubility formulation

Documented Role in Vertex Pharmaceuticals Patent WO2008/141119 A2 as a Cyclopropane-Containing Pharmaceutical Intermediate

The compound 1-(2,3-dihydrobenzofuran-5-yl)cyclopropanecarboxylic acid (CAS 936727-45-6) is explicitly disclosed in Vertex Pharmaceuticals' patent WO2008/141119 A2 (2008), appearing at page/column 71–72 . This patent describes cyclopropane compounds with aggrecanase inhibitory activity and MMP-13 inhibitory activity, targeting osteoarthritis [1]. The inclusion of this specific compound in a major pharmaceutical company's patent portfolio provides a documented precedent for its utility as a synthetic intermediate in a disease-relevant target space. By contrast, the positional isomer (CAS 1157138-93-6) and the 4-position analog (CAS 452324-76-4) have not been identified in the same Vertex patent within the searchable literature, suggesting differential utility and intellectual property relevance for the 5-position, geminal-substitution pattern .

pharmaceutical intermediate patent precedent Vertex aggrecanase inhibitor

Validated Application Scenarios for 1-(2,3-Dihydrobenzofuran-5-yl)cyclopropanecarboxylic acid (936727-45-6) Based on Quantitative Evidence


Medicinal Chemistry: CaSR Antagonist Lead Optimization and Osteoporosis Drug Discovery

Procurement of this building block is most strongly justified for research programs targeting the calcium-sensing receptor (CaSR) for osteoporosis or related bone anabolic indications. The scaffold class has demonstrated nanomolar potency (lead compound 12f IC50 = 27.6 nM) and oral in vivo PTH release in rat models [1]. The saturated dihydrobenzofuran ring—a defining structural feature present in the target compound—was identified as critical for achieving the desired balance of potency, oral bioavailability, and pharmacokinetic profile. The target compound's lower LogP (1.74) compared to the aromatic analog (2.55) aligns with the property profile sought in the CaSR antagonist optimization trajectory described by Liang et al. [1].

Synthetic Chemistry: Key Intermediate for Cyclopropane-Containing Aggrecanase/MMP-13 Inhibitors

Based on its explicit disclosure in Vertex Pharmaceuticals' patent WO2008/141119 A2 (page/column 71–72) [2], this compound is a documented intermediate in the synthesis of cyclopropane-containing aggrecanase and MMP-13 inhibitors for osteoarthritis. Industrial and academic groups pursuing metalloprotease inhibitor programs can cite this patent precedent to justify selection of this specific regioisomer (5-position dihydrobenzofuran with geminal cyclopropane-1-carboxylic acid) over the 2-position isomer or the 4-position analog, neither of which has been identified in the same patent literature.

Physicochemical Profiling and Drug-Likeness Optimization Studies

The ~0.8 LogP unit difference between the target compound (LogP 1.74) and its aromatic benzofuran analog (LogP 2.55) makes this compound a valuable tool compound for systematic studies correlating benzofuran saturation state with physicochemical and ADME properties, including aqueous solubility, CYP inhibition, and metabolic stability . The predicted pKa of 4.37 provides a defined ionization baseline for pH-solubility profiling and salt screening experiments.

Building Block Procurement for Parallel Synthesis and Library Generation

The target compound's carboxylic acid functional group, combined with the rigid cyclopropane-dihydrobenzofuran core, provides a well-defined vector for amide coupling and esterification in parallel library synthesis . The commercial availability at 98% purity supports direct use in array chemistry without additional purification. When selecting between the target compound (CAS 936727-45-6) and the positional isomer (CAS 1157138-93-6), researchers should match the regiochemistry to their desired pharmacophore geometry: the target compound presents the carboxylate in a geminal orientation relative to the dihydrobenzofuran attachment, which constrains conformational flexibility more severely than the vicinal isomer and may enhance binding selectivity in certain target pockets .

Quote Request

Request a Quote for 1-(2,3-Dihydrobenzofuran-5-yl)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.